molecular formula C25H24FN5O B2857513 1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442567-31-9

1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2857513
CAS No.: 442567-31-9
M. Wt: 429.499
InChI Key: ZAYZPGBNTXFNKX-UHFFFAOYSA-N
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Description

1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3 and a carbonitrile group at position 2. The piperazine ring at position 1 is further functionalized with a 3-fluoro-4-methoxybenzyl group.

Properties

IUPAC Name

1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)19(17)15-27)30-11-9-29(10-12-30)16-18-7-8-23(32-2)20(26)14-18/h3-8,13-14H,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYZPGBNTXFNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known by its CAS number 442567-31-9, is a compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C25H24FN5O, with a molar mass of 429.49 g/mol. The structure includes a piperazine ring and a pyrido-benzimidazole moiety, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC25H24FN5O
Molar Mass429.49 g/mol
CAS Number442567-31-9

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Activity

The compound's anticancer properties have been evaluated through various assays. A study focusing on benzimidazole derivatives indicated that compounds similar to this one exhibit significant antiproliferative effects against cancer cell lines. The mechanism involves the induction of apoptosis in hypoxic tumor cells, making them potential candidates for targeting hypoxia-inducible factors (HIFs) in cancer therapy .

Key Findings:

  • IC50 Values: The compound demonstrated varying IC50 values against different cancer cell lines, indicating its effectiveness in inhibiting cell growth.
  • Mechanism of Action: Induction of caspase-dependent apoptosis was observed, suggesting a pathway for therapeutic intervention in tumor growth.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. This compound's structural characteristics may confer similar activities.

Case Studies:

  • Bacterial Inhibition: In vitro studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) that are competitive with standard antibiotics .
  • Fungal Activity: Some derivatives have also exhibited antifungal properties against pathogens like Candida albicans, suggesting potential applications in treating fungal infections.

The biological mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
  • DNA Damage Response: The compound may interact with DNA repair mechanisms, enhancing the sensitivity of cancer cells to treatment.
  • Antimicrobial Mechanisms: Interference with bacterial cell wall synthesis or function, leading to cell death.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of the compound:

Study ReferenceBiological ActivityCell Line/PathogenIC50/MIC Value
AnticancerA549 (lung cancer)IC50 = 30.2 μM
AntimicrobialStaphylococcus aureusMIC = 50 μg/ml
AntifungalCandida albicansMIC = 250 μg/ml

Comparison with Similar Compounds

Key Observations :

  • Steric Modifications : Analogs with bulkier substituents (e.g., 5-chloro-2-methoxy or octyl chains ) may exhibit altered pharmacokinetics, such as improved lipid solubility or prolonged half-life.

Variations in the Pyrido[1,2-a]benzimidazole Core

Compound Name Substituents on Core Impact on Properties
This compound 3-Methyl, 4-CN Methyl enhances lipophilicity; CN group may participate in hydrogen bonding
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-Propyl Longer alkyl chain increases hydrophobicity, potentially affecting CNS penetration
1-[4-(Adamantan-1-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Ethyl, Adamantane Adamantane’s rigidity may enhance selectivity for sterically sensitive targets

Key Observations :

  • Alkyl Chain Length : Propyl or ethyl substituents (e.g., ) increase molecular weight and lipophilicity compared to the target’s methyl group, which may influence metabolic stability.
  • Adamantane Integration : The adamantane moiety in introduces a polycyclic structure, likely improving thermal stability and target affinity in hydrophobic binding pockets.

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